4-(Oxan-4-yloxy)but-2-enoic acid
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Overview
Description
4-(Oxan-4-yloxy)but-2-enoic acid, also known as (2E)-4-(tetrahydro-2H-pyran-4-yloxy)-2-butenoic acid, is a compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound is characterized by its unique structure, which includes a tetrahydropyran ring attached to a butenoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-(Oxan-4-yloxy)but-2-enoic acid can be achieved through several methods. One common approach involves the aldol-condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent. For industrial production, the reaction conditions are optimized to ensure high yield and purity, often involving the use of tosic acid for aryl derivatives and pyrrolidine with acetic acid for aliphatic substrates .
Chemical Reactions Analysis
4-(Oxan-4-yloxy)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The tetrahydropyran ring can undergo substitution reactions, where different substituents replace the hydrogen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Oxan-4-yloxy)but-2-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Oxan-4-yloxy)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the butenoic acid moiety, which can participate in various chemical reactions. The tetrahydropyran ring also contributes to its stability and reactivity. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
4-(Oxan-4-yloxy)but-2-enoic acid can be compared with other similar compounds, such as:
Crotonic acid (trans-2-butenoic acid): Similar in structure but lacks the tetrahydropyran ring, making it less stable and less reactive in certain applications.
Isocrotonic acid (cis-2-butenoic acid): Another isomer of butenoic acid with different reactivity and stability properties.
3-Butenoic acid: Lacks the tetrahydropyran ring and has different chemical properties and reactivity. The presence of the tetrahydropyran ring in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.
Biological Activity
4-(Oxan-4-yloxy)but-2-enoic acid, also known as (2E)-4-(oxan-4-yloxy)but-2-enoic acid, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, as well as its mechanisms of action and applications in scientific research.
Chemical Structure and Properties
The chemical structure of this compound features a butenoic acid moiety linked to a tetrahydropyran ring. This unique structure contributes to its stability and reactivity, influencing its biological activity.
Property | Description |
---|---|
Molecular Formula | C₇H₁₂O₃ |
Molecular Weight | 144.17 g/mol |
Solubility | Soluble in organic solvents |
Appearance | White to off-white solid |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria and fungi, suggesting potential applications in treating infections.
- Bacterial Activity : The compound has demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) varying based on the bacterial strain.
- Fungal Activity : It has also shown antifungal properties, particularly against common strains such as Candida albicans.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism appears to involve modulation of inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The oxane ring can interact with enzymes involved in inflammatory pathways, altering their activity.
- Receptor Modulation : The butenoic acid moiety may participate in hydrogen bonding and electrostatic interactions with receptors, influencing cellular responses.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL for certain strains, highlighting its potential as an antimicrobial agent .
- Anti-inflammatory Research : In another study, the compound was tested for its ability to inhibit the production of TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS). The results showed a dose-dependent decrease in TNF-alpha levels, suggesting its role in modulating inflammatory responses .
Applications in Scientific Research
The versatility of this compound makes it a valuable compound in various fields:
- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules that may have therapeutic applications.
- Pharmaceutical Development : Ongoing research is exploring its potential as a drug candidate for conditions such as infections and inflammatory diseases.
- Industrial Applications : The compound is also utilized in producing specialty chemicals and materials due to its unique reactivity.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-(oxan-4-yloxy)but-2-enoic acid |
InChI |
InChI=1S/C9H14O4/c10-9(11)2-1-5-13-8-3-6-12-7-4-8/h1-2,8H,3-7H2,(H,10,11) |
InChI Key |
LGHIRMMFXWARNB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OCC=CC(=O)O |
Origin of Product |
United States |
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